molecular formula C13H20N4O3 B4187219 2-{4-[3-(Methylamino)-4-nitrophenyl]piperazin-1-yl}ethanol

2-{4-[3-(Methylamino)-4-nitrophenyl]piperazin-1-yl}ethanol

Cat. No.: B4187219
M. Wt: 280.32 g/mol
InChI Key: GQUYZRXPMHXBFG-UHFFFAOYSA-N
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Description

2-{4-[3-(Methylamino)-4-nitrophenyl]piperazin-1-yl}ethanol is a complex organic compound with a molecular formula of C11H17N3O4 and a molecular weight of 255.27 g/mol . This compound features a piperazine ring substituted with a nitrophenyl group and an ethanol moiety, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

The synthesis of 2-{4-[3-(Methylamino)-4-nitrophenyl]piperazin-1-yl}ethanol typically involves multi-step organic reactions. One common synthetic route includes the nitration of a precursor aromatic compound followed by amination and subsequent piperazine ring formation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity . Industrial production methods may involve large-scale batch reactors with stringent control over reaction parameters to maintain consistency and quality .

Chemical Reactions Analysis

2-{4-[3-(Methylamino)-4-nitrophenyl]piperazin-1-yl}ethanol undergoes various chemical reactions, including:

Scientific Research Applications

2-{4-[3-(Methylamino)-4-nitrophenyl]piperazin-1-yl}ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-[3-(Methylamino)-4-nitrophenyl]piperazin-1-yl}ethanol involves its interaction with specific molecular targets and pathways. The compound’s nitrophenyl group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the piperazine ring may interact with various receptors or enzymes, modulating their activity .

Properties

IUPAC Name

2-[4-[3-(methylamino)-4-nitrophenyl]piperazin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3/c1-14-12-10-11(2-3-13(12)17(19)20)16-6-4-15(5-7-16)8-9-18/h2-3,10,14,18H,4-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUYZRXPMHXBFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)N2CCN(CC2)CCO)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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